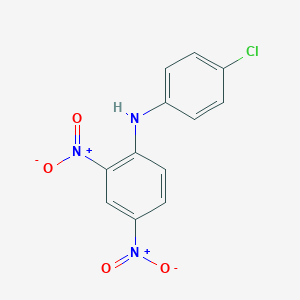

N-(4-Chlorophenyl)-2,4-dinitroaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN3O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHZNNEILGNYNNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347816 | |

| Record name | N-(4-Chlorophenyl)-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-23-9 | |

| Record name | 4′-Chloro-2,4-dinitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Chloro-2,4-dinitrodiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(4-Chlorophenyl)-2,4-dinitroaniline (CAS 1226-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-2,4-dinitroaniline, with the CAS number 1226-23-9, is a dinitroaniline derivative. This class of compounds is recognized for its biological activities, primarily acting as inhibitors of microtubule polymerization. This property imparts herbicidal and potential antiparasitic activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential mechanism of action, and relevant experimental protocols associated with this compound and the broader dinitroaniline class. Due to the limited availability of specific experimental data for this exact compound, information from closely related dinitroaniline analogues is included to provide a thorough understanding of its expected characteristics and biological functions.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₂H₈ClN₃O₄ and a molecular weight of approximately 293.67 g/mol .[1][2] The structure consists of a 2,4-dinitroaniline moiety substituted with a 4-chlorophenyl group on the amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈ClN₃O₄ | [1][2] |

| Molecular Weight | 293.666 g/mol | [2] |

| CAS Number | 1226-23-9 | [1][2] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| XLogP3 | 4.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 293.0203334 | [2] |

| Topological Polar Surface Area | 103.67 Ų | [2] |

Synthesis

The primary synthetic route for this compound involves the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and 4-chloroaniline. The two nitro groups on the dinitrochlorobenzene ring are strongly electron-withdrawing, which activates the chlorine atom for substitution by the nucleophilic amine of 4-chloroaniline.

General Experimental Protocol for Synthesis

Materials:

-

1-chloro-2,4-dinitrobenzene

-

4-chloroaniline

-

Anhydrous ethanol or other suitable polar aprotic solvent (e.g., DMF)

-

A weak base (e.g., sodium bicarbonate or potassium carbonate)

-

Standard laboratory glassware for reflux and purification

Procedure:

-

Dissolve equimolar amounts of 1-chloro-2,4-dinitrobenzene and 4-chloroaniline in a suitable solvent such as ethanol in a round-bottom flask.

-

Add a slight excess of a weak base (e.g., 1.1 equivalents of sodium bicarbonate) to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Wash the crude product with water to remove any remaining salts.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure this compound.

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Biological Activity and Mechanism of Action

Dinitroaniline compounds are well-documented as inhibitors of microtubule polymerization.[3] This mechanism of action is the basis for their use as herbicides and their investigation as potential antiparasitic agents. They selectively bind to tubulin, the protein subunit of microtubules, and disrupt the assembly of these critical cytoskeletal structures. This disruption leads to an arrest of cell division (mitosis) and other microtubule-dependent cellular processes.

While specific quantitative biological activity data (e.g., IC₅₀ or EC₅₀ values) for this compound are not available in the public domain, the activity of other dinitroanilines, such as oryzalin, has been characterized. For instance, oryzalin inhibits the polymerization of plant tubulin with high affinity.

Diagram 2: Proposed Mechanism of Action of Dinitroanilines

Caption: Dinitroanilines inhibit microtubule polymerization, leading to cell cycle arrest.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules. The polymerization can be monitored by measuring the increase in light scattering or fluorescence.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution

-

Glycerol

-

Fluorescent reporter (e.g., DAPI) for fluorescence-based assays

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., paclitaxel as a polymerization promoter, colchicine or nocodazole as inhibitors)

-

Negative control (solvent vehicle)

-

Temperature-controlled microplate reader

Procedure (Fluorescence-based):

-

Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer containing GTP and glycerol.[1]

-

Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.[1] Include wells for positive and negative controls.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Monitor the increase in fluorescence over time at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 450 nm emission for DAPI).[1]

-

Record data at regular intervals (e.g., every minute) for a set duration (e.g., 60 minutes).[1]

-

Analyze the data by plotting fluorescence intensity versus time. The area under the curve or the maximum polymerization rate can be used to quantify the effect of the compound.

Diagram 3: Workflow for In Vitro Tubulin Polymerization Assay

Caption: General workflow for an in vitro tubulin polymerization assay.

Spectroscopic Data (Predicted)

While specific spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

5.1. ¹H NMR Spectroscopy (Predicted) The proton NMR spectrum is expected to show complex signals in the aromatic region. The protons on the dinitro-substituted ring would be significantly downfield due to the strong electron-withdrawing effect of the nitro groups. The protons on the 4-chlorophenyl ring would appear as two doublets, characteristic of a para-substituted benzene ring. A broad singlet corresponding to the N-H proton is also expected.

5.2. ¹³C NMR Spectroscopy (Predicted) The carbon NMR spectrum will show 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups will be significantly deshielded and appear at a lower field.

5.3. Infrared (IR) Spectroscopy (Predicted) The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the secondary amine, aromatic C-H stretching, C=C stretching of the aromatic rings, and strong symmetric and asymmetric stretching vibrations for the two nitro (NO₂) groups.

5.4. Mass Spectrometry (Predicted) The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro groups and cleavage of the C-N bond between the two aromatic rings.

Safety and Handling

Dinitroaniline compounds are generally considered toxic and should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not provided, the hazards can be inferred from related compounds like 2,4-dinitroaniline. These compounds are often classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. They are also typically toxic to aquatic life. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a member of the dinitroaniline class of compounds with potential biological activity as a microtubule polymerization inhibitor. While specific experimental data for this compound is limited, this guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its likely mechanism of action, and relevant experimental protocols based on the known characteristics of the dinitroaniline family. Further research is required to fully elucidate the specific biological activity and potential applications of this compound.

References

An In-depth Technical Guide to N-(4-Chlorophenyl)-2,4-dinitroaniline: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Chlorophenyl)-2,4-dinitroaniline is a synthetic aromatic compound of interest in chemical and pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of dinitroaniline derivatives.

Chemical Structure and Identification

This compound is characterized by a diphenylamine core structure, where one phenyl ring is substituted with a chlorine atom at the para-position, and the other is substituted with two nitro groups at the ortho- and para-positions relative to the amine linkage.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| CAS Number | 1226-23-9[1] |

| Molecular Formula | C₁₂H₈ClN₃O₄[1] |

| Molecular Weight | 293.66 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | 4'-Chloro-2,4-dinitrodiphenylamine, (4-chlorophenyl)-(2,4-dinitrophenyl)amine[1] |

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is provided in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Melting Point | 159-161 °C (for the related compound 2,4-Dinitrodiphenylamine) | Inferred from related compound |

| LogP | 5.01940 | [2] |

| XLogP3 | 4.4 | [2] |

| Topological Polar Surface Area | 104 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1][2] |

| Hydrogen Bond Acceptor Count | 5 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Synthesis

The primary synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the condensation of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline. The electron-withdrawing nature of the two nitro groups on one of the aromatic rings facilitates the displacement of the chlorine atom by the amino group of 4-chloroaniline.

General Experimental Protocol (Adapted from the synthesis of related dinitroanilines)

The following is a generalized protocol for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

Materials:

-

1-chloro-2,4-dinitrobenzene

-

4-chloroaniline

-

Ethanol (or other suitable polar solvent)

-

Sodium carbonate (or other suitable base)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.

-

Add an equimolar amount of 4-chloroaniline to the solution.

-

Add a slight excess of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectral Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (2,4-dinitrophenyl ring): Three protons in the downfield region (δ 7.5-9.0 ppm). The proton ortho to both nitro groups would be the most deshielded.

-

Aromatic Protons (4-chlorophenyl ring): Two sets of doublets in the aromatic region (δ 7.0-7.5 ppm) characteristic of a para-substituted benzene ring.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

NO₂ Asymmetric and Symmetric Stretches: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C-N Stretch: In the region of 1250-1350 cm⁻¹.

-

C-Cl Stretch: A peak in the fingerprint region, typically around 1000-1100 cm⁻¹.

Potential Biological Activity and Mechanism of Action

The dinitroaniline class of compounds is well-documented for its biological activities, primarily as herbicides. The proposed mechanism of action for this class of compounds can be extended to this compound.

Inhibition of Microtubule Polymerization

Dinitroanilines are known to exert their biological effects by disrupting microtubule dynamics. They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of the microtubule cytoskeleton interferes with essential cellular processes such as cell division (mitosis), cell motility, and intracellular transport. This mechanism is the basis for their use as herbicides, as it is particularly effective against plant cells.

There is also evidence that dinitroanilines are active against certain protozoan parasites, such as Toxoplasma gondii, which also rely on a tubulin-based cytoskeleton. This suggests a potential application for this compound and its derivatives in the development of novel anti-parasitic agents.

Proposed Signaling Pathway

The interaction of this compound with tubulin and the subsequent disruption of microtubule-dependent cellular processes can be visualized as a signaling pathway.

Caption: Proposed mechanism of action for this compound.

Conclusion and Future Directions

This compound is a molecule with a well-defined chemical structure and predictable physicochemical properties. While detailed experimental data is limited, its synthesis is straightforward based on established chemical principles. The known biological activities of the dinitroaniline class of compounds, particularly their role as microtubule polymerization inhibitors, provide a strong rationale for investigating this compound as a potential herbicidal or anti-protozoal agent.

Future research should focus on:

-

The development and optimization of a robust synthetic protocol for this compound.

-

Comprehensive experimental characterization, including melting point determination, solubility studies, and full spectral analysis (NMR, IR, and MS).

-

In vitro and in vivo evaluation of its biological activity against a range of plant and parasitic species.

-

Structure-activity relationship (SAR) studies to design and synthesize more potent and selective analogs.

This technical guide serves as a starting point for researchers interested in exploring the chemical and biological landscape of this compound and its potential applications in agriculture and medicine.

References

An In-depth Technical Guide to N-(4-chlorophenyl)-2,4-dinitroaniline (C12H8ClN3O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C12H8ClN3O4, identified by the IUPAC name N-(4-chlorophenyl)-2,4-dinitroaniline . This document details its chemical properties, synthesis protocols, and explores its potential biological activities and mechanisms of action based on the known pharmacology of the dinitroaniline class of compounds. Due to a lack of specific experimental data for this compound in the current scientific literature, this guide draws inferences from structurally related molecules to provide a prospective analysis for research and development.

Chemical Identity and Properties

This compound is a substituted diphenylamine. The core structure consists of a 2,4-dinitroaniline moiety linked to a 4-chlorophenyl group via a secondary amine.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C12H8ClN3O4 |

| Molecular Weight | 293.67 g/mol |

| CAS Number | 1226-23-9 |

| Appearance | Expected to be a crystalline solid |

| Solubility | Likely has low aqueous solubility, a characteristic of dinitroanilines.[1] |

Synthesis Protocols

The primary and most direct method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

4-Chloroaniline

-

Anhydrous potassium carbonate (K2CO3) or other suitable base

-

A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To an oven-dried round-bottom flask, add equimolar amounts of 1-chloro-2,4-dinitrobenzene and 4-chloroaniline.

-

Add an excess (e.g., 2-3 equivalents) of anhydrous potassium carbonate.

-

Add a suitable volume of a polar aprotic solvent (e.g., DMF) to dissolve the reactants.

-

The reaction mixture is heated, typically between 80-120°C, and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The resulting precipitate is collected by filtration.

-

The crude product is then purified, for example, by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using a solvent gradient (e.g., hexane/ethyl acetate) to yield pure this compound.

Biological Activity and Potential Applications (Inferred)

While no specific biological activity has been documented for this compound, the broader class of dinitroaniline compounds exhibits significant biological effects.

Herbicidal and Antimitotic Activity

Dinitroaniline compounds are widely used as pre-emergent herbicides.[2] Their mechanism of action involves the disruption of microtubule polymerization by binding to tubulin, the protein subunit of microtubules.[2] This leads to an inhibition of cell division (mitosis) and subsequent cell death in susceptible plants.

Antiparasitic Activity

The selective disruption of microtubule formation in protozoan parasites has made dinitroanilines a subject of interest for antiparasitic drug development.[1][3] Compounds like trifluralin and oryzalin have shown efficacy against parasites such as Leishmania, Toxoplasma gondii, and Cryptosporidium parvum.[1][3] It is plausible that this compound could exhibit similar activity due to its core dinitroaniline structure.

Anticancer Potential

Given that microtubule-targeting agents are a cornerstone of cancer chemotherapy (e.g., taxanes and vinca alkaloids), the dinitroaniline scaffold presents a potential, though largely unexplored, avenue for anticancer drug discovery. The disruption of microtubule dynamics in rapidly dividing cancer cells could lead to mitotic arrest and apoptosis.

Inferred Mechanism of Action: Microtubule Disruption

The proposed mechanism of action for this compound, based on its structural class, is the inhibition of microtubule assembly. Dinitroanilines are known to bind to α-tubulin, preventing its polymerization with β-tubulin to form microtubules. This disruption of the cytoskeleton affects several vital cellular processes.

Toxicology and Safety (Inferred)

The toxicological properties of this compound have not been fully investigated. However, data from related compounds suggest potential for toxicity. The parent compound, 2,4-dinitroaniline, is known to be toxic.[4] Dinitrophenols, a related class, are highly toxic and can uncouple oxidative phosphorylation.[5]

Potential Hazards:

-

Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.[6][7]

-

Irritation: May cause skin and eye irritation.[6]

-

Environmental Hazard: Dinitroaromatic compounds can be toxic to aquatic life.[8]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound.

Conclusion and Future Directions

This compound is a readily synthesizable compound belonging to the dinitroaniline class. While specific biological data for this molecule is currently unavailable, its structural similarity to known herbicides and antiparasitic agents suggests that it may possess biological activity, likely through the disruption of microtubule dynamics.

Future research should focus on:

-

Biological Screening: Evaluating the compound for herbicidal, antiparasitic, and anticancer activities.

-

Mechanism of Action Studies: Confirming its interaction with tubulin and its effect on microtubule polymerization.

-

Toxicological Evaluation: Determining its in vitro and in vivo toxicity profiles.

This technical guide serves as a foundational document to encourage and guide further investigation into the chemical and biological properties of this compound.

References

- 1. Synthesis and Evaluation of Dinitroanilines for Treatment of Cryptosporidiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 5. Clinical features and treatment in patients with acute 2,4-dinitrophenol poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. gustavus.edu [gustavus.edu]

- 8. fishersci.com [fishersci.com]

Physical and chemical properties of 4'-Chloro-2,4-dinitrodiphenylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Chloro-2,4-dinitrodiphenylamine (CAS No. 1226-23-9). The document collates available data on its molecular structure, physicochemical characteristics, synthesis, and spectral properties. Detailed experimental protocols are provided for its synthesis, and key data is presented in structured tables for ease of reference. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various scientific and drug development applications.

Introduction

4'-Chloro-2,4-dinitrodiphenylamine is a substituted diphenylamine derivative. Its structure, featuring a chlorophenyl group and a dinitrophenyl moiety, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of dyes, agrochemicals, and potentially pharmaceutical compounds. The electron-withdrawing nature of the nitro groups significantly influences the chemical reactivity of the aromatic rings. This guide aims to consolidate the known physical and chemical data for this specific compound.

Molecular and Physicochemical Properties

The fundamental molecular and computed physicochemical properties of 4'-Chloro-2,4-dinitrodiphenylamine are summarized in the tables below. It is important to note that while computed data is readily available, experimentally determined values for properties such as melting and boiling points are not consistently reported in the literature for this specific derivative. Data for the parent compound, 2,4-dinitrodiphenylamine, is often cited and is included for comparative purposes.

Table 1: General and Molecular Properties [1]

| Property | Value |

| Chemical Name | N-(4-chlorophenyl)-2,4-dinitroaniline |

| Synonyms | 4'-Chloro-2,4-dinitrodiphenylamine |

| CAS Number | 1226-23-9 |

| Molecular Formula | C₁₂H₈ClN₃O₄ |

| Molecular Weight | 293.66 g/mol |

| Canonical SMILES | C1=CC(=CC=C1NC2=C(C=C(C=C2)--INVALID-LINK--[O-])--INVALID-LINK--[O-])Cl |

| InChI Key | VHZNNEILGNYNNG-UHFFFAOYSA-N |

Table 2: Computed Physicochemical Properties [1][2]

| Property | Value |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 104 Ų |

| Complexity | 363 |

Table 3: Experimental Physical Properties (Comparative)

| Property | 4'-Chloro-2,4-dinitrodiphenylamine | 2,4-Dinitrodiphenylamine (for comparison) |

| Melting Point | Not consistently reported | 159-161 °C[3][4] |

| Boiling Point | Not reported | 413.8 °C at 760 mmHg (Predicted)[5] |

| Solubility | Not consistently reported | Soluble in acetone (25 mg/mL) |

Synthesis

The primary method for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine is through a nucleophilic aromatic substitution reaction. This involves the reaction of a halo-dinitrobenzene with p-chloroaniline. The electron-withdrawing nitro groups on the benzene ring facilitate the displacement of the halogen by the amine.

Experimental Protocol: Synthesis from 1-Chloro-2,4-dinitrobenzene

This protocol describes the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine from 1-chloro-2,4-dinitrobenzene and p-chloroaniline.

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

p-Chloroaniline

-

Ethanol (95%)

-

Sodium acetate (optional, as a base)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in 95% ethanol.

-

Add p-chloroaniline (1.1 eq) to the solution. If desired, a mild base such as sodium acetate can be added to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for a period of 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling.

-

If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure, or the product can be precipitated by the addition of water.

-

Collect the solid product by suction filtration and wash with cold ethanol or water to remove any unreacted starting materials and impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of 4'-Chloro-2,4-dinitrodiphenylamine.

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm) due to the coupling of protons on the two substituted benzene rings. The electron-withdrawing nitro groups will deshield the protons on the dinitrophenyl ring, causing them to appear at a lower field (higher ppm) compared to the protons on the chlorophenyl ring.

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms in the molecule, assuming no accidental equivalence. The carbons attached to the nitro groups and the chlorine atom will be significantly shifted downfield. The quaternary carbons (those without attached protons) will likely show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule.

Table 4: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3300-3500 | Secondary amine |

| Aromatic C-H Stretch | 3000-3100 | |

| N-O Asymmetric Stretch | 1500-1550 | Nitro group |

| N-O Symmetric Stretch | 1300-1350 | Nitro group |

| Aromatic C=C Stretch | 1450-1600 | |

| C-N Stretch | 1250-1350 | Aryl amine |

| C-Cl Stretch | 600-800 |

Chemical Reactivity

The chemical reactivity of 4'-Chloro-2,4-dinitrodiphenylamine is largely dictated by the presence of the nitro groups and the secondary amine linkage.

-

Nucleophilic Aromatic Substitution: The dinitrophenyl ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing nature of the two nitro groups. This makes the remaining hydrogens on this ring potentially susceptible to displacement by strong nucleophiles under certain conditions.

-

Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This would yield a triamine derivative, which could be a precursor for more complex heterocyclic structures.

-

Reactions at the Amine: The secondary amine proton is weakly acidic and can be deprotonated by a strong base. The resulting anion is stabilized by the electron-withdrawing dinitrophenyl group. The nitrogen atom can also participate in further substitution reactions under appropriate conditions.

Diagram 2: Potential Reactivity Pathways

Caption: Potential chemical reactions of 4'-Chloro-2,4-dinitrodiphenylamine.

Safety and Handling

Detailed toxicological data for 4'-Chloro-2,4-dinitrodiphenylamine is not available. However, based on its structure, which includes nitroaromatic and chlorinated aromatic moieties, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

4'-Chloro-2,4-dinitrodiphenylamine is a synthetic compound with potential applications in various fields of chemistry. This guide has summarized the currently available information on its physical and chemical properties, synthesis, and spectral characteristics. While a detailed experimental protocol for its synthesis is accessible, there is a notable lack of experimentally determined physical and spectral data in the public domain. Further experimental characterization is necessary to fully elucidate the properties of this compound and facilitate its broader use in research and development.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of N-(4-Chlorophenyl)-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of N-(4-Chlorophenyl)-2,4-dinitroaniline, a member of the dinitroaniline class of compounds. While direct experimental data for this specific molecule is limited, this document extrapolates its mechanism based on the well-established activities of related dinitroaniline compounds, which are known to be potent disruptors of microtubule dynamics. This guide will detail the molecular interactions, cellular consequences, and the experimental protocols used to investigate these effects, serving as a valuable resource for researchers in cell biology, oncology, and drug development.

Introduction

This compound belongs to the dinitroaniline chemical class, a group of compounds extensively studied for their biological activities, most notably as herbicides.[1] The core mechanism of action for dinitroanilines revolves around their ability to interfere with the formation and function of microtubules, essential components of the eukaryotic cytoskeleton.[2][3] Microtubules are dynamic polymers of α- and β-tubulin heterodimers and play critical roles in cell division, intracellular transport, and the maintenance of cell shape.[2] By disrupting microtubule-dependent processes, dinitroanilines can induce mitotic arrest and apoptosis, making them of interest in cancer research. This guide will focus on the inferred mechanism of this compound as a microtubule-targeting agent.

Core Mechanism of Action: Inhibition of Microtubule Polymerization

The primary mechanism of action of dinitroaniline compounds is the inhibition of microtubule polymerization.[4] This is achieved through the direct binding of the small molecule to tubulin subunits, preventing their assembly into microtubules.[3]

Molecular Target: α-Tubulin

Unlike many other microtubule-targeting agents that bind to β-tubulin, dinitroanilines have been shown to specifically bind to α-tubulin .[2] This interaction is thought to occur at a site that is distinct from the binding sites of other common microtubule inhibitors like colchicine or the vinca alkaloids. The binding of a dinitroaniline molecule to the α-tubulin subunit is believed to induce a conformational change that prevents the proper association of α-β tubulin heterodimers, thereby halting the elongation of microtubule filaments.[2][3]

Cellular Consequences

The disruption of microtubule dynamics by this compound is predicted to have several profound effects on cellular function:

-

Mitotic Arrest: During cell division, microtubules form the mitotic spindle, which is responsible for segregating chromosomes into daughter cells. Inhibition of microtubule polymerization prevents the formation of a functional mitotic spindle, leading to an arrest of the cell cycle in M-phase.[1][5]

-

Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death. This is a key reason for the interest in microtubule-targeting agents as anti-cancer drugs.

-

Disruption of Intracellular Transport: Microtubules serve as tracks for motor proteins like kinesins and dyneins to transport vesicles, organelles, and other cellular cargo. Disruption of the microtubule network can severely impair these vital transport processes.

-

Loss of Cell Shape and Polarity: The microtubule cytoskeleton is crucial for maintaining cell shape, polarity, and motility. Its disruption can lead to morphological changes and a loss of directional movement.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of dinitroaniline-induced apoptosis and a general workflow for investigating the effects of a compound on microtubule dynamics.

Caption: Proposed signaling pathway of this compound leading to apoptosis.

Caption: General experimental workflow for analyzing microtubule-disrupting agents.

Quantitative Data

| Dinitroaniline Compound | Biological Effect | Typical Effective Concentration (IC50) | Organism/System | Reference |

| Oryzalin | Inhibition of tubulin polymerization | 3.9 µM | Plasmodium falciparum | [6] |

| Oryzalin | Inhibition of cell growth | 0.1 µM | Toxoplasma gondii | [6] |

| Trifluralin | Disruption of mitosis | Micromolar range | Plants | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize microtubule-disrupting agents.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system.[8][9][10][11]

Materials:

-

Lyophilized tubulin (e.g., from bovine brain)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate, suitable for spectrophotometry

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare a tubulin stock solution by resuspending lyophilized tubulin in General Tubulin Buffer on ice.

-

Prepare a reaction mixture containing tubulin, GTP, and glycerol in General Tubulin Buffer. The final concentration of tubulin is typically 2-4 mg/ml.

-

Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include appropriate vehicle controls (e.g., DMSO).

-

Add the tubulin reaction mixture to the wells containing the test compound.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes. The increase in absorbance corresponds to the extent of microtubule polymerization.

-

Analyze the data by comparing the polymerization curves of treated samples to the control. Calculate parameters such as the rate of polymerization and the maximum polymer mass.

Immunofluorescence Microscopy of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing any compound-induced alterations.[12][13][14][15]

Materials:

-

Cultured cells (e.g., HeLa, A549) grown on glass coverslips

-

Test compound (this compound)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.

-

After treatment, wash the cells with PBS and fix them with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 5-10 minutes.

-

Wash with PBS and block non-specific antibody binding by incubating with the blocking solution for 30-60 minutes.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells extensively with PBS.

-

Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto glass slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Acquire images and analyze them for changes in microtubule morphology, density, and organization.

Conclusion

While direct evidence for the mechanism of action of this compound is currently lacking, its structural similarity to other dinitroanilines strongly suggests that it functions as a microtubule-destabilizing agent by binding to α-tubulin and inhibiting its polymerization. The resulting disruption of the microtubule cytoskeleton leads to mitotic arrest and can induce apoptosis, highlighting its potential as a subject for further investigation in cancer research. The experimental protocols detailed in this guide provide a robust framework for validating this inferred mechanism and quantifying the biological activity of this and other novel compounds. Further research is warranted to definitively characterize the molecular interactions and cellular effects of this compound.

References

- 1. The Physiology and Mode of Action of the Dinitroaniline Herbicides [ouci.dntb.gov.ua]

- 2. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 4. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Physiology and Mode of Action of the Dinitroaniline Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cytoskeleton.com [cytoskeleton.com]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunofluorescence staining of microtubules [bio-protocol.org]

- 13. Fluorescence microscopy of microtubules in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

Unlocking the Therapeutic Potential of Dinitroaniline Derivatives: A Technical Guide for Researchers

An in-depth exploration of the burgeoning research applications of dinitroaniline derivatives, from their established role in agriculture to their promising future in oncology and anti-parasitic therapies.

Dinitroaniline derivatives, a class of chemical compounds historically recognized for their potent herbicidal activity, are now emerging as a compelling area of investigation for biomedical research. Their unique mechanism of action, primarily targeting the fundamental cellular process of microtubule polymerization, has opened new avenues for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current research landscape, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into their applications in cancer and anti-parasitic research, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways they influence.

Core Applications and Mechanisms of Action

Dinitroaniline derivatives exert their biological effects by disrupting the formation and function of microtubules. These dynamic cytoskeletal polymers are crucial for a variety of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, dinitroaniline compounds inhibit their assembly, leading to cell cycle arrest and apoptosis.[1][2] This targeted disruption of microtubule dynamics is the cornerstone of their herbicidal activity and is now being harnessed for therapeutic purposes.

Anti-Cancer Applications

The reliance of rapidly dividing cancer cells on microtubule-dependent mitotic spindle formation makes them particularly vulnerable to tubulin-targeting agents. Several dinitroaniline derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines.

Anti-Parasitic Applications

The tubulin protein in certain protozoan parasites exhibits structural differences from its mammalian counterpart. This variance allows for the selective targeting of parasitic microtubules by some dinitroaniline derivatives, offering a promising strategy for the development of new anti-parasitic drugs with potentially lower host toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for prominent dinitroaniline derivatives, providing a comparative overview of their efficacy and toxicological profiles.

Table 1: In Vitro Anti-Cancer Activity of Dinitroaniline Derivatives (IC50 Values)

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Oryzalin | HT-29 (Colon Carcinoma) | 8 | [2] |

| Oryzalin | CCRF-CEM (Leukemia) | 3 - 22 | [2] |

| Oryzalin | B16 (Melanoma) | - | [2] |

| N-depropyloryzalin | HT-29 (Colon Carcinoma) | 8 | [1] |

| Trifluralin | HCT-8 (Ileocecal adenocarcinoma) | 0.75 | [3] |

| Pendimethalin | A549 (Lung Carcinoma) | >100 (suppresses apoptosis) | [4] |

| Trifluralin | A549 (Lung Carcinoma) | >100 (suppresses apoptosis) | [4] |

Note: IC50 values can vary depending on the specific experimental conditions and cell lines used.

Table 2: Acute Toxicity of Dinitroaniline Derivatives (LD50 Values)

| Compound | Organism | Route | LD50 (mg/kg) | Reference |

| Trifluralin | Rat | Oral | >10,000 | [5] |

| Trifluralin | Mouse | Oral | 3,700 - 10,000 | [5] |

| Pendimethalin | Rat (female) | Oral | 1,050 | |

| Pendimethalin | Rat (male) | Oral | 1,250 |

Table 3: In Vivo Pharmacokinetic Parameters of Dinitroaniline Derivatives in Mice

| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | t½ (hours) | Clearance (L/h) | Reference |

| Oryzalin | Intraperitoneal | 200 | Up to 25 | 14.3 | 0.07 | [1] |

| N-depropyloryzalin | - | - | - | 1.15 | 0.17 | [1] |

| Trifluralin | Intramuscular | 50 | 28.2 ± 0.7 | - | - | [2] |

| Trifluralin | Peroral | 50 | 7.8 ± 0.033 | - | - | [2] |

Cmax: Maximum plasma concentration; t½: Half-life.

Signaling Pathways and Experimental Workflows

The primary mechanism of dinitroaniline derivatives involves the disruption of microtubule polymerization. This initial event triggers a cascade of downstream cellular responses, ultimately leading to cell cycle arrest and apoptosis.

References

- 1. Pharmacokinetic studies of the herbicide and antitumor compound oryzalin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of trifluralin in blood and heart tissue of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trifluralin | C13H16F3N3O4 | CID 5569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Apoptotic and Anti-apoptotic Effects of Pendimethalin and Trifluralin on A549 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tissueculture.org [tissueculture.org]

A Technical Guide to the Electron-Withdrawing Effects in N-(4-Chlorophenyl)-2,4-dinitroaniline

Abstract: This document provides a comprehensive technical analysis of N-(4-Chlorophenyl)-2,4-dinitroaniline, focusing on the profound influence of its electron-withdrawing substituents. The core of this molecule consists of a 2,4-dinitroaniline system linked to a 4-chlorophenyl group via a secondary amine bridge. The presence of two strongly electron-withdrawing nitro groups, coupled with a halogen on the second aromatic ring, dictates the molecule's electronic structure, chemical reactivity, and spectroscopic properties. This guide details the synthesis, characterization, and theoretical analysis of the compound, presenting quantitative data in structured tables and illustrating key processes with diagrams for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Electronic Landscape

This compound (CAS: 1226-23-9, Molecular Formula: C₁₂H₈ClN₃O₄) is characterized by a unique assembly of functional groups that create a highly polarized electronic environment.[1] The 2,4-dinitroaniline moiety is profoundly electron-deficient due to the potent inductive and resonance electron-withdrawing capabilities of the two nitro (NO₂) groups.[2] This effect significantly reduces the electron density on the attached aromatic ring. The secondary amine (-NH-) bridge, typically an electron-donating group, has its nucleophilicity and basicity substantially diminished as its lone pair of electrons is delocalized into the electron-poor dinitrophenyl ring.[2][3] The chlorine atom on the second phenyl ring also contributes a net electron-withdrawing effect through induction.

Figure 1: Molecular structure of this compound.

The collective impact of these groups is a significant dipole moment and a shift of electron density towards the nitro-substituted ring, which is the primary determinant of the molecule's reactivity.

Figure 2: Conceptual diagram of electronic effects.

Synthesis and Spectroscopic Characterization

The primary synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 1-chloro-2,4-dinitrobenzene with 4-chloroaniline.[2][4] The two nitro groups on 1-chloro-2,4-dinitrobenzene strongly activate the ring, making the chlorine atom an excellent leaving group for nucleophilic attack by the amino group of 4-chloroaniline.[2]

Figure 3: General workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq.) in a suitable polar solvent such as ethanol.

-

Addition of Amine: Add 4-chloroaniline (1.0-1.2 eq.) to the solution. An optional base, such as potassium carbonate or sodium acetate, can be added to neutralize the HCl generated during the reaction.[2]

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

-

Purification: Collect the solid product by filtration, wash with cold solvent to remove unreacted starting materials, and then with water. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[4]

Spectroscopic Data and Analysis

The structure of this compound is confirmed using standard spectroscopic techniques. The electron-withdrawing groups have a distinct and predictable influence on the spectral data.

Table 1: FT-IR Spectroscopic Data Data inferred from analogous compounds like 2,4-dinitroaniline and its derivatives.[5][6]

| Wavenumber (cm⁻¹) | Assignment | Description of Vibration |

| 3300 - 3400 | N-H Stretch | Secondary amine N-H stretching, typically a single sharp peak. |

| 1600 - 1630 | N-H Bend | Scissoring vibration of the secondary amine.[5] |

| 1500 - 1550 | Asymmetric NO₂ Stretch | Strong absorption due to the asymmetric stretching of the nitro groups. |

| 1300 - 1350 | Symmetric NO₂ Stretch | Strong absorption due to the symmetric stretching of the nitro groups. |

| 1100 - 1200 | C-N Stretch | Stretching of the aryl-amine bond. |

| 700 - 850 | C-Cl Stretch | Stretching of the carbon-chlorine bond. |

Experimental Protocol (FT-IR): The FT-IR spectrum is typically recorded using a Fourier-transform infrared spectrophotometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Table 2: ¹H-NMR Spectroscopic Data Expected chemical shifts (δ) in ppm relative to TMS. Protons on the dinitrophenyl ring are significantly deshielded (shifted downfield) due to the strong electron-withdrawing effects of the nitro groups.[2]

| Proton | Environment | Expected δ (ppm) | Multiplicity |

| H-3 | ortho to -NH and -NO₂ | ~8.8 - 9.1 | d |

| H-5 | ortho to -NO₂ and meta to -NH | ~8.2 - 8.4 | dd |

| H-6 | meta to -NO₂ and ortho to -NH | ~7.2 - 7.5 | d |

| H-2', H-6' | ortho to -Cl | ~7.3 - 7.6 | d |

| H-3', H-5' | meta to -Cl | ~7.0 - 7.3 | d |

| N-H | Secondary Amine | > 9.5 | s (broad) |

Experimental Protocol (¹H-NMR): The ¹H-NMR spectrum is obtained by dissolving the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzing it in an NMR spectrometer operating at a frequency of 300-500 MHz. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Table 3: UV-Visible Spectroscopic Data The primary absorption is attributed to π-π transitions within the highly conjugated system, significantly influenced by the nitro groups.[2]*

| Chromophore | λmax (nm) | Type of Transition |

| 2,4-Dinitroaniline Moiety | ~340 - 360 | π-π |

| Chlorophenyl Moiety | < 280 | π-π |

Experimental Protocol (UV-Vis): A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile). The absorption spectrum is recorded using a dual-beam UV-Visible spectrophotometer, typically over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Computational Analysis via Density Functional Theory (DFT)

To gain deeper insight into the electronic structure, Density Functional Theory (DFT) calculations are an invaluable tool. These studies can quantify the effects of the electron-withdrawing groups on molecular geometry, charge distribution, and orbital energies.

Experimental Protocol (DFT):

-

Structure Optimization: The molecular geometry is optimized using a functional such as B3LYP with a basis set like 6-311++G(d,p).[7]

-

Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is at a true energy minimum and to compare with experimental FT-IR data.

-

Electronic Analysis: Natural Bond Orbital (NBO) analysis is performed to determine the charge distribution on each atom.

-

Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which relates to the molecule's reactivity and electronic transitions.[7]

Table 4: Key Parameters from Theoretical DFT Analysis

| Parameter | Significance | Expected Finding for this compound |

| Optimized Geometry | Provides theoretical bond lengths and angles. | Shortened C-NO₂ bonds and a relatively planar conformation around the N-bridge to maximize conjugation. |

| NBO Atomic Charges | Quantifies electron density on each atom. | Significant positive charge on N atoms of NO₂ groups and the C atoms they are attached to. Negative charge on O atoms. |

| HOMO-LUMO Gap | Energy difference between frontier orbitals. | A relatively small HOMO-LUMO gap, indicating high reactivity and corresponding to the low-energy electronic transitions seen in UV-Vis spectroscopy. |

| Dipole Moment | Measures the overall polarity of the molecule. | A large dipole moment, reflecting the significant charge separation caused by the electron-withdrawing groups. |

Manifestations of Electron-Withdrawing Effects

The electronic structure dominated by the nitro and chloro groups has several critical chemical consequences:

-

Enhanced Acidity of N-H Proton: The strong electron withdrawal makes the secondary amine proton significantly more acidic than in aniline, as the resulting conjugate base (anion) is stabilized by delocalization over the dinitrophenyl ring.

-

Reduced Basicity: The lone pair on the nitrogen atom is heavily involved in resonance with the electron-deficient ring, making it less available to accept a proton. Consequently, the molecule is a very weak base.[3]

-

Reactivity in SNAr: The molecule itself can be subject to further nucleophilic aromatic substitution, where a strong nucleophile could potentially displace one of the nitro groups under harsh conditions, a characteristic reactivity pathway for highly electron-deficient aromatic systems.[2]

Conclusion

The chemical and physical properties of this compound are unequivocally governed by the powerful electron-withdrawing effects of its two nitro groups and, to a lesser extent, the chlorine substituent. These groups create an electron-deficient dinitrophenyl ring, which in turn modulates the properties of the secondary amine bridge, leading to reduced basicity, enhanced N-H acidity, and characteristic spectroscopic signatures such as downfield NMR shifts and a strong UV-Vis absorption band. This detailed understanding of its electronic landscape is crucial for its application in the synthesis of dyes, pharmaceuticals, and other advanced materials.

References

- 1. Page loading... [wap.guidechem.com]

- 2. N-(4-chlorobenzyl)-2,4-dinitroaniline | 10268-90-3 | Benchchem [benchchem.com]

- 3. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dinitroaniline(97-02-9) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of N-(4-Chlorophenyl)-2,4-dinitroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-(4-Chlorophenyl)-2,4-dinitroaniline in organic solvents. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound. This guide candidly acknowledges this data gap and, in its place, furnishes valuable qualitative solubility information for structurally related dinitroaniline compounds. Furthermore, a detailed experimental protocol for determining solubility via the gravimetric method is provided, empowering researchers to generate the necessary data in their own laboratories. To further aid in experimental design and understanding, this document includes visualizations of the experimental workflow and the key factors influencing the solubility of organic compounds.

Introduction

This compound is a synthetic organic compound that, like other dinitroanilines, holds potential interest in various fields, including agrochemicals and dye manufacturing.[1][2] The solubility of a compound is a critical physicochemical property that dictates its behavior in solution, influencing everything from reaction kinetics to bioavailability in pharmaceutical applications.[3] Understanding the solubility of this compound in different organic solvents is therefore essential for its practical application and further research.

Current State of Solubility Data: Acknowledging the Gap

Despite a thorough review of scientific literature and chemical databases, no specific quantitative solubility data (e.g., mole fraction, grams per 100 g of solvent) for this compound was found. This represents a significant gap in the available physicochemical data for this compound.

However, qualitative solubility information for related dinitroaniline compounds can provide some initial guidance. It is crucial to note that these are approximations and may not directly reflect the solubility of this compound, which will be influenced by its specific substituent groups.

Table 1: Qualitative Solubility of Related Dinitroaniline Compounds

| Compound | Solvent | Solubility Description |

| Dinitroaniline Derivatives | Water | Low solubility.[4] |

| Dinitroaniline Derivatives | Hot Ethanol | Good solubility.[5] |

| 2,4-Dinitroaniline | Acetone | The highest solubility among the tested solvents in one study.[6] |

| 2,4-Dinitroaniline | Toluene | The lowest solubility among the tested solvents in one study.[6] |

Experimental Protocol: Gravimetric Determination of Solubility

To address the absence of data, researchers can determine the solubility of this compound experimentally. The gravimetric method is a straightforward and reliable technique for this purpose.[7][8]

Principle

The gravimetric method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units.[7]

Materials and Apparatus

-

This compound (solute)

-

Selected organic solvents

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or incubator

-

Conical flasks with stoppers

-

Volumetric flasks and pipettes

-

Filter paper and funnel

-

Evaporating dish

-

Drying oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask containing a known volume of the chosen organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask indicates saturation.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.

-

Filter the withdrawn sample to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish (W₁).

-

Transfer the filtered saturated solution into the pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution (W₂).

-

Carefully evaporate the solvent in a well-ventilated fume hood or using a rotary evaporator.

-

Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it again (W₃).

-

Calculation of Solubility

-

Mass of the solute: m_solute = W₃ - W₁

-

Mass of the solvent: m_solvent = W₂ - W₃

-

Solubility ( g/100 g solvent): Solubility = (m_solute / m_solvent) * 100

Visualizing the Process and Influencing Factors

To further clarify the experimental procedure and the principles governing solubility, the following diagrams are provided.

Caption: Experimental workflow for gravimetric solubility determination.

References

- 1. coresta.org [coresta.org]

- 2. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 3. pharmacyjournal.info [pharmacyjournal.info]

- 4. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]

- 5. N-(4-chlorobenzyl)-2,4-dinitroaniline | 10268-90-3 | Benchchem [benchchem.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

Biological activity of substituted dinitroanilines

An In-depth Technical Guide to the Biological Activity of Substituted Dinitroanilines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2,6-dinitroanilines are a class of organic compounds historically recognized as intermediates in the manufacture of dyes.[1] In the early 1960s, their potent pre-emergence herbicidal activity was discovered, leading to the development of widely used agricultural products like trifluralin and pendimethalin.[1][2] The core of their biological activity lies in a specific and potent mechanism: the disruption of microtubule dynamics.[2]

Notably, this mechanism exhibits high selectivity for the tubulin proteins of plants and protozoan parasites, while showing minimal effects on vertebrate and fungal counterparts.[3] This inherent selectivity has propelled dinitroaniline derivatives into the forefront of drug development research, with significant potential as targeted therapeutic agents against a range of parasitic diseases including leishmaniasis, toxoplasmosis, and malaria, and as a scaffold for novel anticancer compounds.[3][4] This guide provides a comprehensive overview of their mechanism of action, structure-activity relationships, quantitative biological data, and key experimental protocols.

Core Mechanism of Action: Disruption of Microtubule Polymerization

The primary molecular target of substituted dinitroanilines is tubulin, the protein subunit that polymerizes to form microtubules.[2] Microtubules are essential components of the eukaryotic cytoskeleton, playing critical roles in cell division (forming the mitotic spindle), intracellular transport, and maintenance of cell structure.

Dinitroanilines exert their effect by binding directly to tubulin heterodimers (composed of α- and β-tubulin subunits). Unusually, and in contrast to most other microtubule-targeting agents like colchicine and vinca alkaloids which bind to β-tubulin, dinitroanilines have been shown to bind specifically to α-tubulin .[3]

The process unfolds as follows:

-

The dinitroaniline compound binds to a free, unpolymerized tubulin heterodimer.

-

This dinitroaniline-tubulin complex then incorporates into the positive (growing) end of a microtubule protofilament.

-

The presence of the complex acts as a "cap," physically preventing the addition of further tubulin dimers.

-

This cessation of microtubule elongation disrupts the dynamic instability required for proper function, leading to a net disassembly of microtubules.

The ultimate consequence of this microtubule disruption is the failure to form a functional mitotic spindle during cell division. This causes cells to arrest in the metaphase stage of mitosis, preventing chromosome segregation and leading to cell death or inhibition of proliferation.[2] This antimitotic action is the basis for the herbicidal, antiparasitic, and potential anticancer effects of this compound class.

Caption: Mechanism of action of substituted dinitroanilines.

Quantitative Biological Activity

The potency of dinitroaniline derivatives varies significantly based on their substitution patterns and the target organism. The following tables summarize key quantitative data from published literature.

Table 1: Antiparasitic Activity of Dinitroaniline Derivatives

| Compound | Target Organism | Assay Type | IC50 (µM) | Reference(s) |

| Oryzalin | Toxoplasma gondii | Plaque Assay | 0.5 - 2.5 | [5][6] |

| Ethalfluralin | Toxoplasma gondii | Survival Assay | ~0.1 | [7] |

| Trifluralin | Toxoplasma gondii | Survival Assay | ~0.3 | [7] |

| Dinitramine | Prototheca blaschkeae | Growth Inhibition | 4.5 | [5] |

| Chloralin | Prototheca blaschkeae | Growth Inhibition | 3.0 | [5] |

| Dinitramine | Toxoplasma gondii (wild-type) | Plaque Assay | 0.23 | [6] |

| Pendimethalin | Leishmania promastigotes | Growth Inhibition | 2.5x more potent than Trifluralin | [7] |

| Compound 20* | Leishmania donovani amastigotes | Growth Inhibition | 13.4x more active than Oryzalin | [8] |

| Chloralin | Leishmania promastigotes | Growth Inhibition | 100x more active than Trifluralin | [7] |

| Novel dinitroaniline sulfonamide derivative described in the cited study. |

Table 2: Anticancer Activity of Dinitroaniline and Related Derivatives

Data for direct anticancer activity of common dinitroanilines is limited; the following represents related structures or findings from broader screens.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference(s) |

| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Hep3B (Hepatocellular Carcinoma) | Proliferation Assay | < 10 (More potent than Cisplatin) | N/A |

| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Hep3B (Hepatocellular Carcinoma) | Proliferation Assay | ~10 (Similar to Cisplatin) | N/A |

| IC50 values are estimated from graphical data in sources not directly retrieved in the search but referenced in related articles. Direct citation is pending further specific literature retrieval. |

Structure-Activity Relationships (SAR)

The biological activity of dinitroanilines is highly dependent on the nature and position of substituents on the aniline ring. Understanding these relationships is critical for the rational design of new, more potent, and selective derivatives.

-

2,6-Dinitro Substitution: The presence of two nitro groups at the 2 and 6 positions is fundamental for the antimitotic activity.

-

N-Substitution: Selective herbicidal activity was established through dialkyl substitution on the amino group, with the di-n-propyl group being highly active.[1] The nature of these alkyl groups modulates lipophilicity and steric hindrance, affecting cell uptake and target binding.

-

C4-Position Substitution: The group at the para-position (C4) of the aniline ring is a major determinant of the compound's properties.

-

Trifluoromethyl (-CF3): Found in compounds like trifluralin, it contributes to high herbicidal activity.[1]

-

Sulfonamide (-SO2NHR): Found in oryzalin, this group can be modified to enhance activity against parasites. Derivatives with altered functional groups on the sulfonamide nitrogen have shown greater potency against kinetoplastids.[3][8]

-

-

Other Ring Substitutions: Adding other groups can introduce new interactions with the target protein. Dinitramine, which contains an additional amine group at the meta-position, is predicted to form extra hydrogen bonds within the tubulin-binding pocket, contributing to its high efficacy against Toxoplasma.[6]

Caption: Key structure-activity relationships of the dinitroaniline scaffold.

Key Experimental Protocols

Detailed and reproducible methodologies are essential for evaluating and comparing dinitroaniline derivatives. Below are protocols for two fundamental assays.

Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro. Polymerization is monitored by the increase in light scattering (turbidity) as microtubules form.

Materials:

-

Purified tubulin (>99%, bovine brain or plant-derived)

-

General Tubulin Buffer (GTB): 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

-

Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm or 350 nm.[9]

Procedure:

-

Preparation:

-

Thaw purified tubulin on ice. Once thawed, it should be used within one hour.

-

Prepare the final polymerization buffer: GTB supplemented with 1 mM GTP and 10% glycerol (adjust glycerol concentration to modulate polymerization rate; lower glycerol is better for detecting enhancers).[9]

-

Pre-warm the spectrophotometer and a 96-well plate to 37°C. This is critical as polymerization is temperature-dependent.[9]

-

-

Reaction Assembly (on ice):

-

In a microfuge tube or well of a 96-well plate on ice, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and positive/negative controls (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor).

-

Add the required volume of polymerization buffer.

-

Initiate the reaction by adding the tubulin stock to a final concentration of 2-3 mg/mL. Pipette gently to mix. The final reaction volume is typically 70-100 µL.[9]

-

-

Measurement:

-

Immediately transfer the plate to the pre-warmed 37°C spectrophotometer.

-

Begin kinetic measurements, recording the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[9]

-

-

Data Analysis:

-

Plot absorbance vs. time to generate polymerization curves.

-

Analyze the curves by comparing the lag phase, polymerization rate (Vmax of the growth phase), and the steady-state plateau between the control and compound-treated samples. Inhibition is indicated by a lower rate and plateau, while enhancement is shown by a higher rate and plateau.

-

Protocol: Cell Viability / Cytotoxicity Assay (MTT-based)